

Application Notes and Protocols: Assessing Diuresis and Natriuresis with MK-7145

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Compound of Interest

Compound Name: MK-7145

Cat. No.: B609099

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Introduction

MK-7145 is a selective, orally available small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.^{[1][2]} The ROMK channel (Kir1.1, encoded by the KCNJ1 gene) is a critical component in renal salt and potassium handling.^{[1][3]} By inhibiting ROMK, **MK-7145** represents a novel class of diuretics with the potential for treating hypertension and heart failure.^{[1][4]} Preclinical and clinical studies have demonstrated its ability to induce both diuresis (increased urine output) and natriuresis (increased sodium excretion), with a key advantage of potentially reducing the urinary potassium loss often associated with standard diuretics like loop and thiazide diuretics.^{[1][5]}

These application notes provide detailed protocols for assessing the diuretic and natriuretic effects of **MK-7145** in both preclinical and clinical settings.

Mechanism of Action of MK-7145

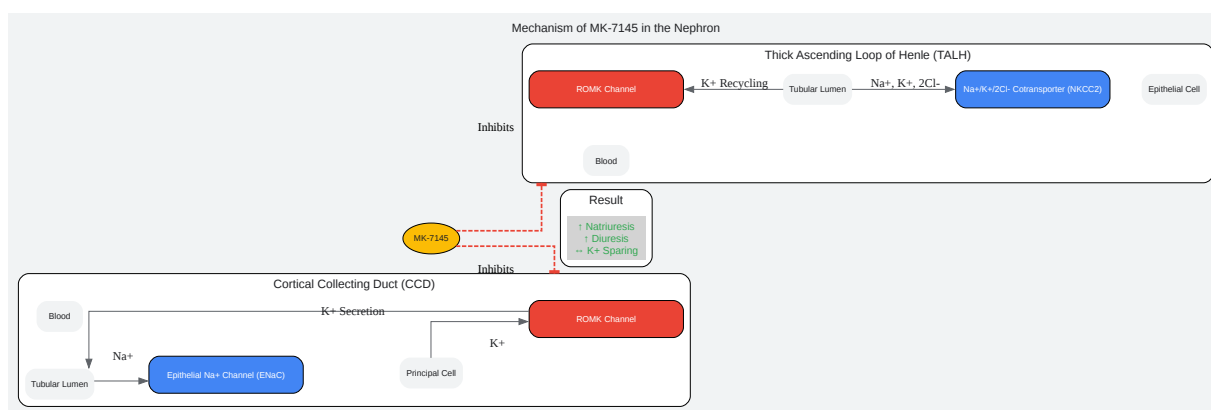
The diuretic and natriuretic effects of **MK-7145** stem from its inhibition of the ROMK channel at two distinct sites within the kidney nephron: the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).^{[1][3][4]}

- In the Thick Ascending Loop of Henle (TALH): The ROMK channel is essential for recycling potassium ions back into the tubular lumen. This potassium recycling is necessary for the

optimal function of the $\text{Na}^+/\text{K}^+/\text{2Cl}^-$ cotransporter (NKCC2), which reabsorbs a significant amount of filtered sodium. Inhibition of ROMK by **MK-7145** disrupts this process, leading to reduced NKCC2 activity and consequently, decreased reabsorption of sodium and chloride.
[\[1\]](#)

- In the Cortical Collecting Duct (CCD): ROMK is the primary channel responsible for potassium secretion into the urine. This secretion is electrogenically coupled to sodium reabsorption through the epithelial sodium channel (ENaC). By blocking ROMK, **MK-7145** reduces the driving force for potassium secretion, which in turn diminishes sodium uptake via ENaC.[\[1\]](#)

This dual mechanism results in increased excretion of sodium and water, with a concomitant reduction in potassium loss, distinguishing it from other diuretic classes.[\[1\]](#)[\[4\]](#)



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Caption: Mechanism of **MK-7145** action in the kidney nephron.

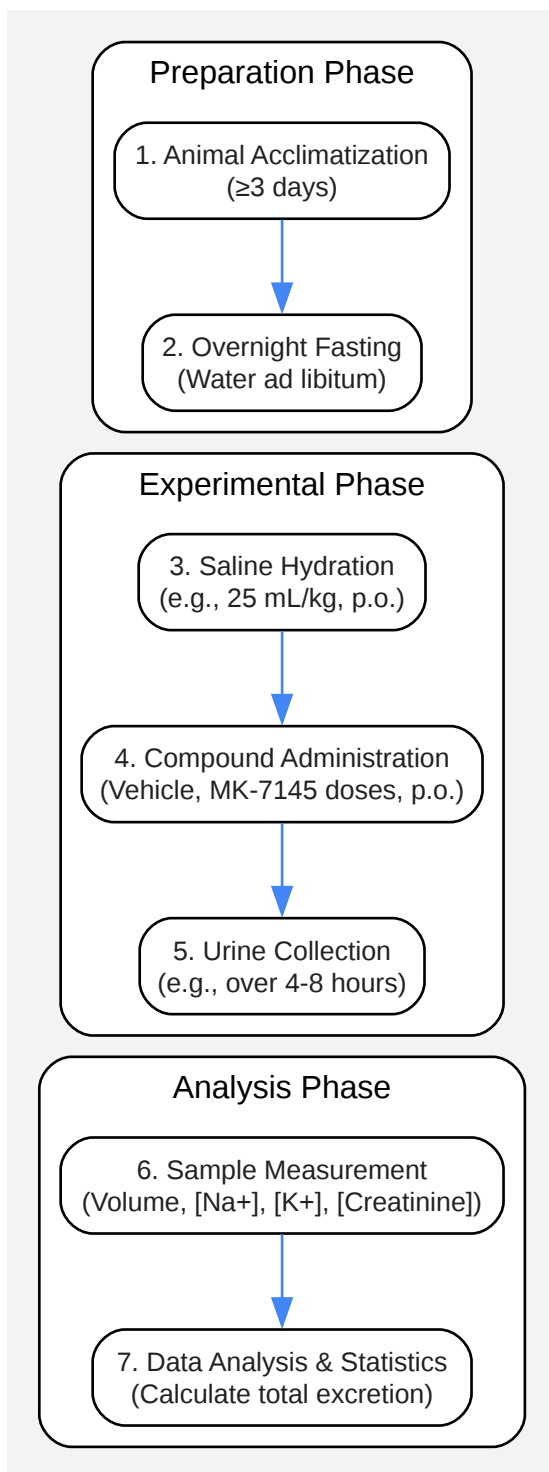
Preclinical Assessment Protocol: Acute Rat Diuresis and Natriuresis Model

This protocol describes an acute study in rats to evaluate the dose-dependent diuretic and natriuretic effects of **MK-7145**.^{[1][3]}

Materials and Equipment

- Animals: Male Sprague-Dawley rats (250-300g).
- Housing: Metabolic cages for individual housing and urine collection.
- Test Compound: **MK-7145**, dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose).
- Control: Vehicle solution.
- Positive Control (Optional): Hydrochlorothiazide (HCTZ) or Furosemide.
- Dosing Equipment: Oral gavage needles.
- Analytical Equipment: Flame photometer or ion-selective electrodes for Na⁺ and K⁺ measurement, creatinine assay kit, analytical balance.

Experimental Workflow



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Caption: Workflow for preclinical assessment of **MK-7145**.

Detailed Procedure

- **Acclimatization:** Acclimate rats in metabolic cages for at least 3 days prior to the experiment to minimize stress.
- **Fasting and Hydration:** Fast animals overnight but allow free access to water. On the morning of the study, administer a saline solution (0.9% NaCl) via oral gavage (e.g., 25 mL/kg) to ensure a hydrated state and promote urine flow.
- **Dosing:** Approximately 30 minutes after hydration, randomly assign animals to treatment groups (n=5-8 per group). Administer **MK-7145** at various doses (e.g., 0.3, 1, 3, 10 mg/kg), vehicle, or a positive control via oral gavage.^[1]
- **Urine Collection:** Place animals back into their metabolic cages immediately after dosing. Collect urine over a specified period, typically 4 to 8 hours. Record the total volume for each animal.
- **Sample Analysis:**
 - Measure the total urine volume collected for each rat.
 - Centrifuge urine samples to remove particulates.
 - Determine the concentrations of sodium (Na⁺) and potassium (K⁺) in the urine supernatant using a flame photometer or equivalent instrument.
 - Measure urinary creatinine to normalize electrolyte excretion, if desired.
- **Data Calculation:**
 - Total Na⁺ Excretion (mmol): Urine Volume (L) × [Na⁺] (mmol/L)
 - Total K⁺ Excretion (mmol): Urine Volume (L) × [K⁺] (mmol/L)

Data Presentation

Summarize the results in a table, presenting the mean ± SEM for each parameter. Statistical significance compared to the vehicle control should be noted.

Table 1: Illustrative Preclinical Efficacy of **MK-7145** in an Acute Rat Diuresis Model (4-Hour Collection)

Treatment Group (Oral Dose)	Urine Volume (mL/kg)	Urinary Na ⁺ Excretion (mmol/kg)	Urinary K ⁺ Excretion (mmol/kg)
Vehicle	4.5 ± 0.5	0.40 ± 0.05	0.35 ± 0.04
MK-7145 (0.3 mg/kg)	8.2 ± 0.7*	0.95 ± 0.08*	0.38 ± 0.05
MK-7145 (1 mg/kg)	12.5 ± 1.1**	1.60 ± 0.12**	0.41 ± 0.06
MK-7145 (3 mg/kg)	16.8 ± 1.5**	2.25 ± 0.18**	0.45 ± 0.07
HCTZ (25 mg/kg)	15.5 ± 1.3**	2.05 ± 0.15**	0.85 ± 0.09**

*Data are illustrative mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01.

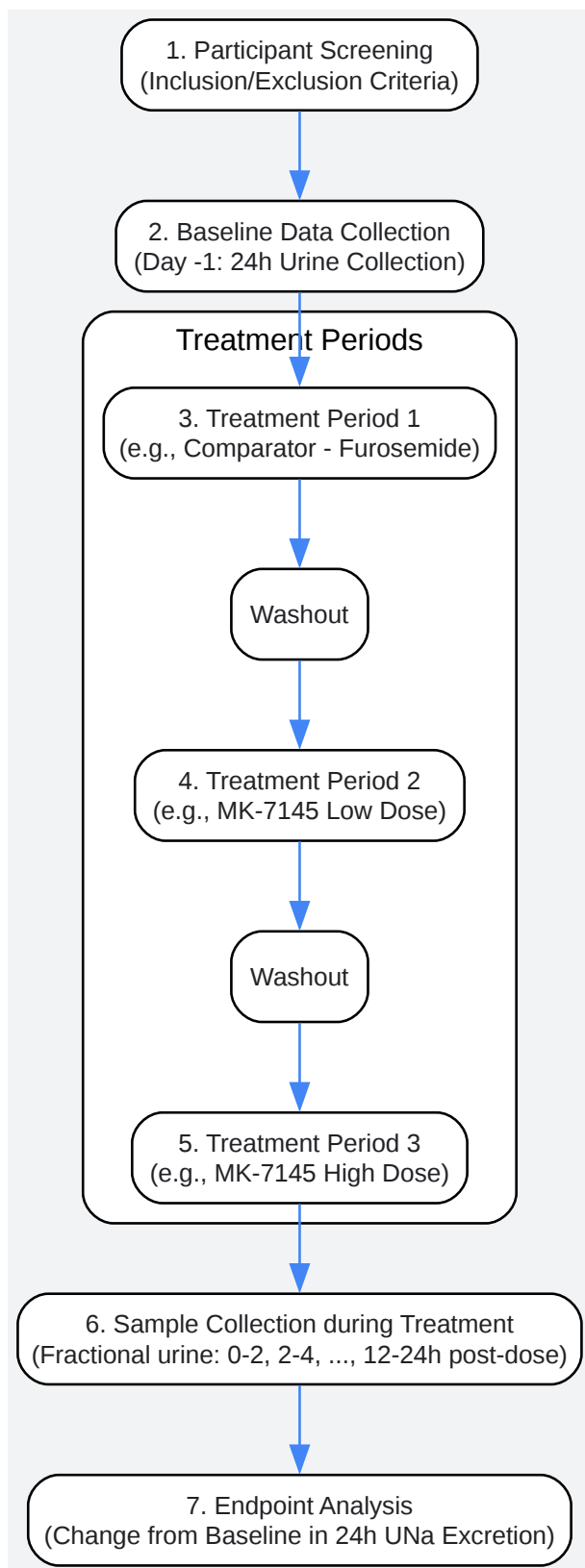
Clinical Assessment Protocol: Phase I Human Study

This protocol is based on the design of clinical trials evaluating the pharmacodynamics of **MK-7145** in human participants, such as study NCT01558674.[\[6\]](#)

Study Design and Participants

- Design: An open-label, active comparator-controlled, fixed-sequence study.
- Participants: Can include healthy volunteers or specific patient populations (e.g., individuals with moderate-to-severe renal insufficiency or heart failure).[\[6\]](#)
- Control: A standard diuretic such as furosemide or torsemide.[\[6\]](#)

Experimental Workflow



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